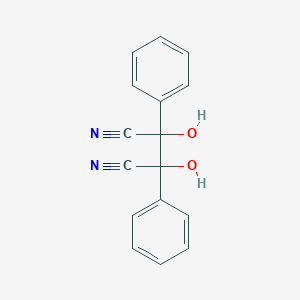
2,3-Dihydroxy-2,3-diphenylbutanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-2,3-diphenylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-2,3-diphenylbutanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The nitrile groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxybenzonitrile: Similar structure but lacks the phenyl groups.
2,3-Dihydroxyterephthalaldehyde: Contains aldehyde groups instead of nitrile groups.
2,3-Dihydroxy-2,3-diphenylbutane: Lacks the nitrile groups.
Uniqueness
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is unique due to the presence of both hydroxyl and nitrile groups on a butanedinitrile backbone, combined with phenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
10425-22-6 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2,3-dihydroxy-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-15(19,13-7-3-1-4-8-13)16(20,12-18)14-9-5-2-6-10-14/h1-10,19-20H |
Clave InChI |
AQTOJZGZWFLSIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)(C(C#N)(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-4-[(3-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14729466.png)
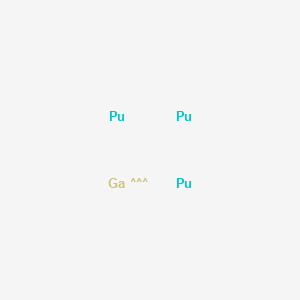
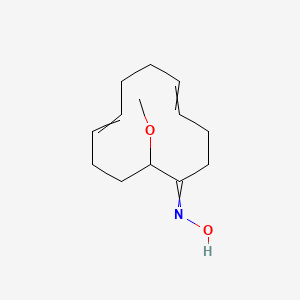

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
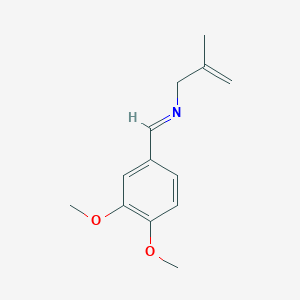
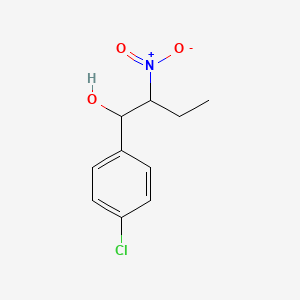

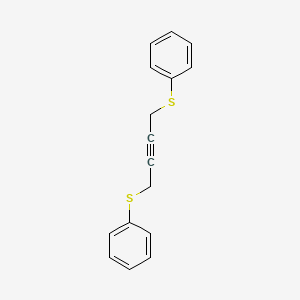
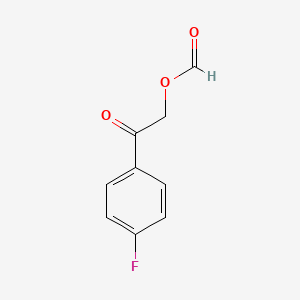

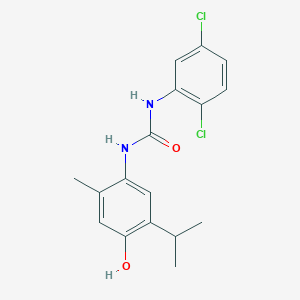
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

